(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-ARG(PMC)-OH CHA involves the protection of the amino groups of arginine residues with a benzyloxycarbonyl (Z) group. The protected arginine is then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Z-ARG(PMC)-OH CHA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Z-ARG(PMC)-OH CHA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the amide bond releases the fluorogenic group, 7-amido-4-methylcoumarin, which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Cathepsin B, buffer solutions (e.g., phosphate-buffered saline)
pH 7.4, 37°CMajor Products Formed
The major product formed from the hydrolysis of Z-ARG(PMC)-OH CHA is 7-amido-4-methylcoumarin, which exhibits fluorescence upon release .
Scientific Research Applications
Z-ARG(PMC)-OH CHA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for measuring the activity of cathepsin B in various biological samples.
Cell Biology: Used in assays to study intracellular protein degradation and lysosomal function.
Industry: Utilized in the quality control of pharmaceutical preparations involving proteolytic enzymes.
Mechanism of Action
Z-ARG(PMC)-OH CHA exerts its effects by serving as a substrate for cathepsin B. The enzyme cleaves the amide bond between the arginine residues and the 7-amido-4-methylcoumarin group, releasing the fluorogenic compound. This reaction allows for the quantification of cathepsin B activity based on the fluorescence intensity .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate for cathepsin B, but with phenylalanine instead of arginine.
Z-Gly-Gly-Arg-7-amido-4-methylcoumarin: A substrate for thrombin, used in coagulation studies.
Uniqueness
Z-ARG(PMC)-OH CHA is unique due to its high selectivity for cathepsin B and its ability to provide a sensitive and specific measure of enzyme activity through fluorescence detection .
Properties
Molecular Formula |
C34H51N5O7S |
---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32(26(29)30)15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H3,29,30)(H,31,35)(H,33,34);6H,1-5,7H2/t22-;/m0./s1 |
InChI Key |
IJTREBSXPVITRM-FTBISJDPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N(CCC[C@@H](C(=O)[O-])NC(=O)OCC3=CC=CC=C3)C(=N)N)C.C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N(CCCC(C(=O)[O-])NC(=O)OCC3=CC=CC=C3)C(=N)N)C.C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
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